molecular formula C12H17NO4S B7590187 2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid

2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid

Cat. No. B7590187
M. Wt: 271.33 g/mol
InChI Key: WFKZMAPMTXZMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid, also known as BMAA, is a non-proteinogenic amino acid that has gained attention due to its potential role in neurodegenerative diseases. BMAA is a naturally occurring compound found in cyanobacteria, which are commonly found in freshwater and marine environments. The purpose of

Mechanism of Action

The mechanism of 2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid-induced neurotoxicity is not fully understood, but it is thought to involve the activation of glutamate receptors and the inhibition of protein synthesis. 2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid has also been shown to induce the production of reactive oxygen species and the accumulation of misfolded proteins, leading to oxidative stress and neurodegeneration.
Biochemical and Physiological Effects
2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid has been shown to have various biochemical and physiological effects, including the inhibition of protein synthesis, the induction of oxidative stress, and the activation of glutamate receptors. 2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid has also been found to accumulate in various tissues, including the brain, liver, and muscle.

Advantages and Limitations for Lab Experiments

2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid has been used in various lab experiments to study its neurotoxic effects and potential role in neurodegenerative diseases. One advantage of using 2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid is its ability to induce neurotoxicity in cell cultures and animal models, allowing for the study of neurodegenerative diseases in a controlled environment. However, one limitation of using 2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid is its potential toxicity and the need for proper safety precautions.

Future Directions

There are several future directions for 2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid research, including the development of new methods for detecting 2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid in environmental samples and the identification of potential biomarkers for 2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid exposure. Additionally, further research is needed to fully understand the mechanism of 2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid-induced neurotoxicity and its potential role in neurodegenerative diseases.

Synthesis Methods

2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid can be synthesized through various methods, including the reaction of benzenesulfonyl chloride with 2-methylpropylamine and subsequent reaction with glycine. Another method involves the reaction of benzenesulfonyl chloride with isobutylamine and subsequent reaction with sodium cyanide and carbon dioxide.

Scientific Research Applications

2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid has been implicated in the development of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). Research has shown that 2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid can induce neurotoxicity in cell cultures and animal models, leading to the accumulation of misfolded proteins and oxidative stress. 2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid has also been found in the brains of patients with neurodegenerative diseases.

properties

IUPAC Name

2-[benzenesulfonyl(2-methylpropyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-10(2)8-13(9-12(14)15)18(16,17)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKZMAPMTXZMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(=O)O)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid

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